3-Methoxy-5-(trifluoromethyl)phenylacetonitrile
Overview
Description
3-Methoxy-5-(trifluoromethyl)phenylacetonitrile is a chemical compound used in chemical synthesis . It is also known as 3-Methoxy-5-(trifluoromethyl)benzyl cyanide, and 3-(Cyanomethyl)-5-methoxybenzotrifluoride .
Molecular Structure Analysis
The molecular weight of this compound is 215.17 . The IUPAC name is [3-methoxy-5-(trifluoromethyl)phenyl]acetonitrile and the InChI code is 1S/C10H8F3NO/c1-15-9-5-7(2-3-14)4-8(6-9)10(11,12)13/h4-6H,2H2,1H3 .Physical and Chemical Properties Analysis
This compound is a liquid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
1. Photoinduced Cycloadditions and Synthesis of Oxazolines
One significant application of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile is found in the field of photochemistry. Irradiation experiments have shown that this compound can be converted into oxazolines and similar structures under specific conditions. For instance, irradiation of related compounds in the presence of trifluoroacetic acid methyl ester can yield 4-benzyl-5-methoxy-5-trifluoromethyl-3-oxazoline (Orahovats et al., 1973).
2. Synthesis of Benzotriazines
Another application is in the synthesis of benzotriazine derivatives. The compound can be used as a precursor in the formation of complex heterocyclic structures like benzotriazines, which are useful in various chemical studies and applications (Tennant, 1967).
3. Conversion to Phenylacetonitriles and Benzonitriles
This compound also plays a role in the synthesis of phenylacetonitriles and benzonitriles. Research has demonstrated a method for converting phenylacetic acids to these compounds using bis(2-methoxyethyl)aminosulfur trifluoride, highlighting the versatility and importance of this compound in organic synthesis (Kangani et al., 2008).
4. Photocycloaddition Reactions
In the realm of photocycloaddition reactions, this compound can undergo unique transformations. For example, methoxy-phenylpent-1-enes substituted with this compound can lead to interesting photocycloadducts under certain conditions (Haan et al., 1997).
5. Radioligand Synthesis for PET Imaging
In a more specialized application, this compound has been used in the synthesis of radioligands for positron emission tomography (PET) imaging. This illustrates its potential in medical research and diagnostics (Matarrese et al., 1997).
Properties
IUPAC Name |
2-[3-methoxy-5-(trifluoromethyl)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c1-15-9-5-7(2-3-14)4-8(6-9)10(11,12)13/h4-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJPZDDRQKCSEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(F)(F)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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